

Dehydrotrametenolic Acid Augments Cisplatin Efficacy in Pancreatic Cancer Through Synergistic Induction of Ferroptosis

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Compound of Interest

Compound Name: Dehydrotrametenolic Acid

Cat. No.: B15566383

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A comprehensive analysis of the synergistic interplay between **Dehydrotrametenolic acid** and cisplatin reveals a promising therapeutic strategy for pancreatic ductal adenocarcinoma. Experimental evidence demonstrates that this combination significantly enhances cytotoxicity and induces a specific form of iron-dependent cell death known as ferroptosis.

Dehydrotrametenolic acid (DHA), a lanostane-type triterpene acid, in combination with the conventional chemotherapeutic agent cisplatin, exhibits potent synergistic anti-cancer effects against pancreatic ductal adenocarcinoma (PDAC) cells.^{[1][2]} This synergistic action allows for a significant reduction in the effective concentration of cisplatin, potentially mitigating its severe side effects. The primary mechanism underlying this enhanced efficacy is the induction of ferroptosis, an iron-dependent form of programmed cell death, characterized by the accumulation of lipid peroxides.^[1]

Quantitative Analysis of Synergistic Effects

The synergistic effect of **Dehydrotrametenolic acid** and cisplatin was quantitatively assessed in pancreatic cancer cell lines, PANC-1 and SW1990. The Combination Index (CI), a measure of drug interaction, was calculated to determine the nature of the interaction. CI values less than 1 are indicative of a synergistic effect.

Cell Line	Drug Combination	Concentration (µM)	Combination Index (CI)	Effect
PANC-1	DHA + Cisplatin	40 + 40	< 1	Synergistic
SW1990	DHA + Cisplatin	60 + 60	< 1	Synergistic

Table 1: Combination Index values for **Dehydrotrametenolic acid** and Cisplatin in Pancreatic Cancer Cell Lines.[\[1\]](#)

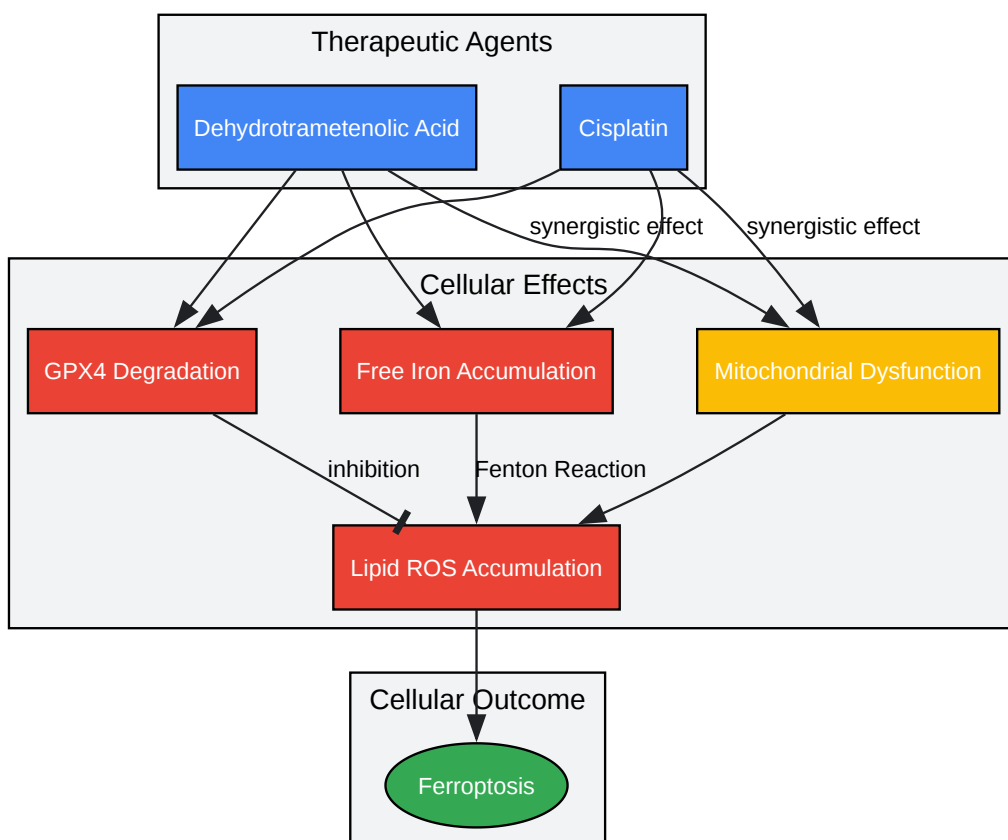
The combination treatment was also found to significantly inhibit cell proliferation and induce DNA damage in PDAC cells more effectively than either agent alone.[\[1\]](#)

Mechanism of Action: Induction of Ferroptosis

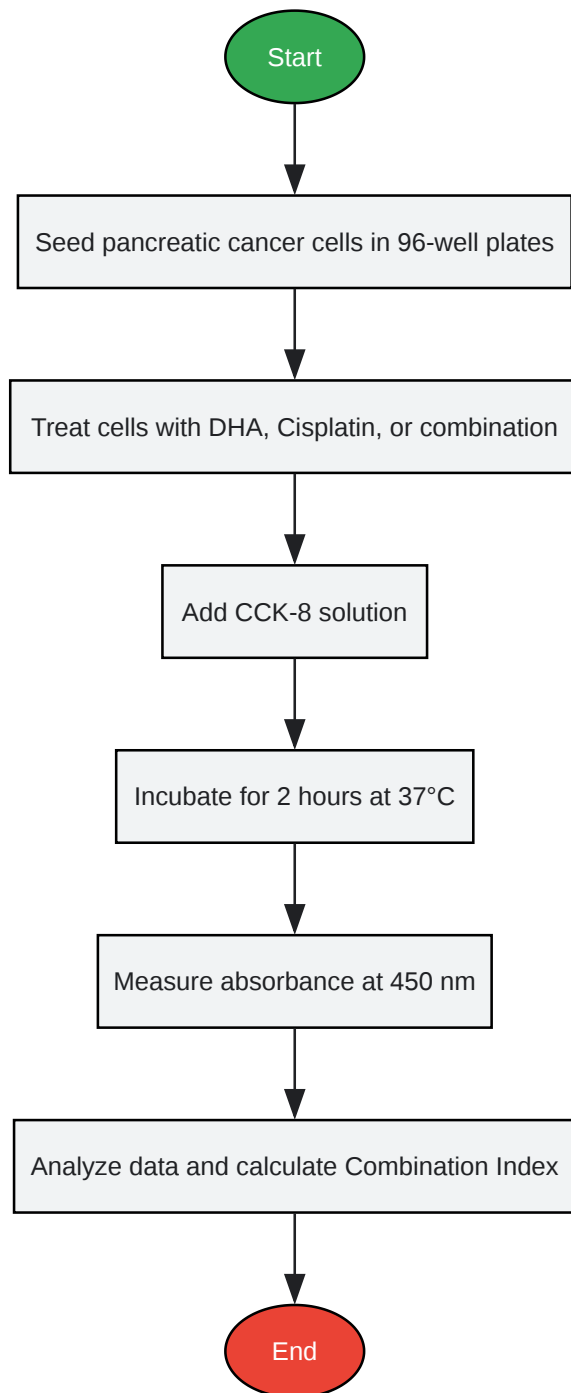
The synergistic cytotoxicity of the **Dehydrotrametenolic acid** and cisplatin combination is attributed to the induction of ferroptosis.[\[1\]](#) This is supported by the observation that cell death was blocked by a ferroptosis inhibitor, an iron chelator, and a lipid ROS scavenger, but not by inhibitors of apoptosis or necroptosis.[\[1\]](#) The combination treatment was shown to impair mitochondrial homeostasis, leading to destroyed mitochondrial morphology, decreased respiratory capacity, reduced ATP production, and an accumulation of mitochondria-derived reactive oxygen species (ROS).[\[1\]](#)

Mechanistically, the combination of **Dehydrotrametenolic acid** and cisplatin leads to the degradation of Glutathione Peroxidase 4 (GPX4) and an accumulation of free iron.[\[1\]](#) This disruption of iron metabolism and the antioxidant system results in a catastrophic accumulation of lipid peroxidation, culminating in ferroptotic cell death.[\[1\]](#)

Signaling Pathway of Synergistic Ferroptosis Induction



Experimental Workflow for Cell Viability Assay

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References

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